1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine
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Overview
Description
1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine is an organic compound with the molecular formula C13H18N2O3. It is a piperidine derivative, characterized by the presence of a nitrophenoxy group attached to the piperidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine typically involves the reaction of 1-methylpiperidine with 2-nitrophenol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include amino derivatives, oxides, and substituted piperidine compounds .
Scientific Research Applications
1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in electron transfer reactions, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological processes and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine
- 1-Methyl-4-[(3-nitrophenoxy)methyl]piperidine
- 1-Methyl-4-[(2-chlorophenoxy)methyl]piperidine
Uniqueness
1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine is unique due to the position of the nitro group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Biological Activity
1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine is a piperidine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring, a nitrophenoxy group, and a methyl group, contributes to its diverse pharmacological properties. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O3, with a molecular weight of approximately 250.298 g/mol. The structural arrangement allows for various interactions within biological systems, which are crucial for its activity.
Property | Value |
---|---|
Molecular Formula | C13H16N2O3 |
Molecular Weight | 250.298 g/mol |
Chemical Structure | Piperidine derivative |
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Preliminary studies have shown that this compound can inhibit pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in laboratory models. This suggests its potential utility in treating inflammatory diseases.
- Analgesic Properties : The compound has been reported to possess analgesic effects, making it a candidate for pain management therapies.
- Antitumor Activity : It has demonstrated the ability to induce apoptosis in various cancer cell lines, particularly human breast cancer cells, indicating potential as an anticancer agent.
The mechanisms through which this compound exerts its biological effects involve several biochemical pathways:
- Cytokine Inhibition : By inhibiting the production of pro-inflammatory cytokines, the compound may reduce inflammation and associated pain.
- Apoptosis Induction : The ability to trigger apoptosis in cancer cells suggests that the compound may interfere with cancer cell survival pathways.
- Interaction with Enzymatic Pathways : Studies indicate that it may interact with various enzymes involved in cellular signaling and metabolism, further elucidating its therapeutic potential.
Case Studies
Several studies have explored the efficacy of this compound:
- Anti-inflammatory Study : In a controlled experiment, the compound was administered to animal models exhibiting inflammatory responses. Results showed a significant reduction in inflammatory markers compared to control groups.
- Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines revealed that treatment with the compound led to increased rates of apoptosis as measured by flow cytometry.
- Neurotoxicity Assessment : A comparative study evaluated various piperidine derivatives for neurotoxic effects. While some analogs exhibited neurotoxicity, this compound did not show significant neurotoxic properties when subjected to monoamine oxidase (MAO) assays .
Properties
IUPAC Name |
1-methyl-4-[(2-nitrophenoxy)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-14-8-6-11(7-9-14)10-18-13-5-3-2-4-12(13)15(16)17/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXQSDCWGRDAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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